Isohexane
Overview
Description
Isohexane, also known as 2-Methylpentane, is a branched-chain alkane with the molecular formula C6H14 . It is a structural isomer of hexane composed of a methyl group bonded to the second carbon atom in a pentane chain . It is a watery liquid with a gasoline-like odor .
Synthesis Analysis
Isohexane is primarily derived from the refining process of crude oil . It is used extensively in the food industry for the extraction of various products such as vegetable oils, fats, flavors, fragrances, color additives, or other bioactive ingredients .
Molecular Structure Analysis
Isohexane has a unique molecular structure, comprising six carbon atoms arranged in a branched formation .
Chemical Reactions Analysis
The reactions between alkanes like isohexane and chlorine or bromine occur in the presence of light and heat, producing the desired alkyl halides .
Physical And Chemical Properties Analysis
Isohexane is a colorless liquid with a characteristic odor . It is insoluble in water, miscible with acetone, benzene, chloroform, and heptane, and soluble in ethanol . It has a flash point of -20°F, a lower explosive limit (LEL) of 1.2%, and an upper explosive limit (UEL) of 7.7% . Its autoignition temperature is 585°F .
Scientific Research Applications
Solvent for Classical Analysis and Synthesis
Isohexane is used as a solvent in classical lab applications . It is suitable for a broad spectrum of these applications and is frequently used in regulated and highly demanding lab applications .
Solvent for Analysis EMSURE® ACS, ISO, Reag. PhEur
Isohexane is declared to be in compliance with the ACS, with the reagent part of the European Pharmacopoeia (Reag. Ph Eur) and also with the ISO standards . This makes it a reliable solvent for various analytical procedures.
Solvent for Gas Chromatography
Isohexane is specially developed for gas chromatography in combination with ECD (Electron Capture Detector) and FID (Flame Ionization detector) . It offers the largest specified retention time range, a clear baseline and a minimal signal-to-noise ratio leading to reliable and reproducible analysis results .
Solvent for Instrumental Organic Analysis
SupraSolv® solvents like Isohexane are used for instrumental organic analysis . They are suitable for sensitive analytical applications and are free of impurities that can interfere with chromatographic separations .
High Purity Solvent for Chromatography
Isohexane is a high-purity solvent commonly used in chromatography .
Solvent for Extraction Processes
Isohexane is used in extraction processes . Its properties make it an effective solvent for separating compounds in a mixture .
Safety and Hazards
Isohexane is highly flammable and its vapors may form explosive mixtures with air . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Future Directions
The strategic positioning of market players, technological advancements, and the development of bio-based isohexane alternatives are anticipated to shape the competitive landscape and future growth trajectory of the Industrial Isohexane Market . The global shift towards greener alternatives gains momentum, isohexane stands out for its low environmental impact and favorable toxicity profile .
Mechanism of Action
Isohexane, also known as 2-Methylpentane, is a branched-chain alkane with the molecular formula C6H14 . It is a structural isomer of hexane composed of a methyl group bonded to the second carbon atom in a pentane chain .
Mode of Action
Isohexane primarily acts as a solvent due to its non-polar nature . It can dissolve other non-polar compounds and is used in various industrial applications, including adhesives, cleaning, coatings, and polymer processing .
Biochemical Pathways
Its effects are primarily due to its physical properties as a solvent and its potential to cause physical harm, such as skin irritation and respiratory distress .
Pharmacokinetics
It is known that isohexane can be absorbed through the lungs and possibly through the skin . Once in the body, it is likely to be distributed into fatty tissues due to its lipophilic nature.
Result of Action
Exposure to isohexane can lead to various health effects. Inhalation can cause irritation of the respiratory tract, cough, and mild depression . Ingestion can cause nausea, vomiting, swelling of the abdomen, and headache . Prolonged skin contact can lead to defatting of the skin, causing irritation .
Action Environment
The action of isohexane can be influenced by various environmental factors. For example, its volatility increases with temperature, which can increase the risk of inhalation exposure. It is also highly flammable and can form explosive mixtures with air .
properties
IUPAC Name |
hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | hexane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hexane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50981-41-4, 25013-00-7 | |
Record name | Polyhexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50981-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexane, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25013-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021917 | |
Record name | n-Hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | n-Hexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/105 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Hexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c. | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Hexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/105 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002% | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | n-Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66 | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97 | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
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Record name | n-Hexane | |
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URL | https://haz-map.com/Agents/105 | |
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Record name | N-HEXANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
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Record name | n-HEXANE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
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Record name | n-Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
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Mechanism of Action |
N-hexane ... causes peripheral polyneuropathy and testicular atrophy. The testicular toxicity is separate from its neurotoxicity. /The metabolite, 2,5-hexanedione (HD)/ produces gonadal toxicity by altering testicular tubulin. The HD testicular toxicity results from alterations in Sertoli cell microtubules and the altered microtubules result from pyrole-dependent cross-linking. HD toxicity is slow in onset. Initially, HD affects the cross-linking of cytoskeletal elements leading to altered protein secretions and trafficking in the Sertoli cell. Consequently, there is altered Sertoli cell-germ cell contacts and a loss of Sertoli cell paracrine support of the germ cells., 2,5-Hexanedione is the toxic metabolite resulting from oxidation of /n-hexane./ ... Exposure to 2,5-hexanedione or its precursors results in a slowly progressive peripheral polyneuropathy and testicular injury. The chemical basis of the injury involves reaction of 2,5-hexanedione with protein amines, such as the epsilon-amine of lysine, to form pyrroles which further react to form protein-protein crosslinks. The target cell of injury in the testis is the supportive cell in the seminiferous epithelium, the Sertoli cell. A major function of the Sertoli cell is to nurture the dependent germ cell population by secreting seminiferous tubule fluid. 2,5-Hexanedione-induced crosslinking of the microtubule subunit protein, tubulin, leads to altered Sertoli cell microtubule-dependent transport and deficient formation of seminiferous tubule fluid, compromising germ cell viability., n-Hexane's metabolism to 2,5-hexanedione decreases phosphorylation of neurofilaments, which destroys the normal cytoskeletal matrix. Neurofilament proteins are then transported down the axon where they accumulate, crosslink, and produce the giant axonal swelling that characterizes this axonopathy. | |
Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane. | |
Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
n-HEXANE | |
Color/Form |
Liquid, Colorless, very volatile liquid | |
CAS RN |
110-54-3, 478799-92-7 | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
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Record name | Hexane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=110-54-3 | |
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Record name | n-Hexane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110543 | |
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Record name | HEXANE | |
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Record name | Hexane | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/hexane-results-aegl-program | |
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Record name | Hexane | |
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Record name | n-Hexane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |
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Record name | N-hexane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.435 | |
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Record name | HEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DDG612ED8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
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Record name | Hexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
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Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/MN8D8678.html | |
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Melting Point |
-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F | |
Record name | N-HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-HEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-HEXANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXANE (N-HEXANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/112 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Hexane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isohexane?
A1: Isohexane, also known as 2-methylpentane, has the molecular formula C6H14 and a molecular weight of 86.18 g/mol.
Q2: Is there spectroscopic data available for isohexane?
A2: Yes, techniques like gas chromatography coupled with mass spectrometry (GC-MS) have been extensively used to identify and quantify isohexane in various matrices. [, ] Mass spectrometry data reveals characteristic fragmentation patterns for isohexane, distinguishing it from other isomers. [] Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. []
Q3: How does isohexane perform as a solvent under various conditions?
A3: Isohexane exhibits good solvation properties for non-polar compounds, making it suitable for extraction processes. Research shows its effectiveness in extracting perillaldehyde from Perilla frutescens leaf juice. [] It also serves well in extracting polycyclic aromatic hydrocarbons (PAHs) from edible fats and oils. []
Q4: Are there any known compatibility issues with isohexane?
A4: While generally stable, isohexane's compatibility depends on specific conditions and materials. For instance, in the presence of strong Lewis acids like antimony pentachloride, isohexane undergoes polymerization. []
Q5: What is the role of isohexane in catalytic reactions?
A5: Isohexane often appears as a product in reactions involving the isomerization of n-hexane, a process crucial for enhancing the octane number of gasoline. Various catalysts, including those based on platinum, palladium, and zeolites, have been investigated for this purpose. [, , , , ]
Q6: How does the presence of hydrogen influence n-hexane isomerization?
A6: Research suggests that hydrogen plays a promotive role in n-hexane isomerization over specific catalysts like Ni/PtHY. The presence of hydrogen enhances isohexane yield and suppresses undesirable cracking reactions. []
Q7: Have computational methods been employed to study isohexane?
A7: Absolutely. Advanced computational techniques, such as coupled cluster methods (CCSD(T)-F12a) and density functional theory (DFT), have been instrumental in understanding the thermodynamic properties of isohexane and its isomers. [, ] These methods allow for the prediction of enthalpy, entropy, and heat capacity, crucial for understanding reaction equilibria and other thermodynamic processes.
Q8: Can computational methods predict the behavior of isohexane in complex systems?
A8: Yes, Molecular Dynamics (MD) simulations provide insights into the dynamic properties of isohexane, including self-diffusion constants and viscosity. [] These simulations are valuable for understanding the behavior of isohexane as a solvent and in other applications.
Q9: How does the branched structure of isohexane impact its properties compared to n-hexane?
A9: The branched structure of isohexane significantly influences its physical properties, leading to a lower boiling point and different viscosity compared to the linear n-hexane. [] In the context of fuel combustion, the branched structure impacts both laminar and turbulent burning velocities. []
Q10: Are there specific formulation strategies related to isohexane?
A10: While isohexane itself might not be a common component in formulations requiring long-term stability, its use as a solvent during material synthesis or extraction processes can indirectly influence the stability of the final product. For instance, the choice of isohexane over other solvents can impact the agglomeration behavior of hardmetal powders during milling. [, ]
Q11: What are the safety considerations regarding isohexane use?
A11: Isohexane is a highly flammable liquid and should be handled with appropriate precautions. Proper ventilation and personal protective equipment are essential to minimize risks during handling and storage. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Q12: Are there alternatives to isohexane in specific applications?
A12: The choice of alternatives depends heavily on the specific application. For instance, in cottonseed oil extraction, researchers have explored n-heptane and cyclohexane as potential alternatives to conventional hexane, considering factors like extraction efficiency, environmental impact, and regulatory restrictions. [] In other cases, different solvent mixtures might offer advantages in terms of extraction yield or selectivity for specific compounds. [, ]
Q13: How is isohexane typically quantified?
A13: Gas Chromatography (GC) is widely used for the analysis of isohexane, often coupled with a flame ionization detector (FID). [, , , ] This technique allows for separation and quantification of isohexane in complex mixtures.
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